molecular formula C14H9F3O4 B13219293 4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid

4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid

Cat. No.: B13219293
M. Wt: 298.21 g/mol
InChI Key: QGIDTEKOXFXUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Number Assignment

The systematic IUPAC name 4-hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid reflects its bifunctional aromatic structure. The parent compound is benzoic acid, with substituents at positions 2 and 4 of the benzene ring:

  • A hydroxy group (-OH) at position 4
  • A 3-(trifluoromethoxy)phenyl group at position 2

The trifluoromethoxy substituent (-OCF₃) on the pendant phenyl ring is located at the meta position relative to its attachment point on the benzoic acid scaffold. The CAS Registry Number for this compound is 320-32-1 , distinguishing it from structurally related fluorinated benzoic acids.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula C₁₄H₉F₃O₄ derives from:

  • Benzoic acid core (C₇H₆O₂)
  • 3-(trifluoromethoxy)phenyl substituent (C₇H₄F₃O₂)

Constitutional isomerism arises from three variable structural features:

Isomerism Type Structural Variation Example Comparison
Substituent Position Hydroxy group at position 3 vs. 4 3-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid
Phenyl Attachment Trifluoromethoxy group at ortho/para positions 4-Hydroxy-2-[4-(trifluoromethoxy)phenyl]benzoic acid
Functional Group Trifluoromethoxy vs. trifluoromethyl substitution 4-Hydroxy-2-(trifluoromethyl)benzoic acid (C₈H₅F₃O₃)

The specific substitution pattern significantly impacts physical properties. For instance, the meta-positioned trifluoromethoxy group creates distinct electronic effects compared to para-substituted analogs.

Stereoelectronic Effects of Trifluoromethoxy Substituent Positioning

The trifluoromethoxy group exerts pronounced electron-withdrawing effects through:

  • Inductive (-I) effect : Fluorine's electronegativity polarizes C-O bonds
  • Resonance (-R) effect : Limited π-donation due to CF₃ group stabilization

Comparative electronic parameters:

Substituent σₘ (Meta) σₚ (Para) π-Donor Capacity
-OCH₃ 0.12 -0.27 Strong
-CF₃ 0.43 0.54 None
-OCF₃ 0.38 0.45 Weak

The meta-positioned -OCF₃ group decreases electron density at the carboxylic acid's ortho position by 18-22% compared to non-fluorinated analogs, as calculated through Hammett substituent constants. This electronic modulation enhances the compound's acidity relative to methoxy-substituted derivatives.

Comparative Structural Analysis with Related Fluorinated Benzoic Acid Derivatives

Key structural comparisons with analogous compounds:

Compound Molecular Formula Substituent Pattern Melting Point (°C) pKₐ
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid C₁₄H₉F₃O₄ -OCF₃ at phenyl meta 159-161 3.60
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid C₁₄H₉F₃O₃ -CF₃ at phenyl ortho N/A 4.85
4-Hydroxy-2-(trifluoromethyl)benzoic acid C₈H₅F₃O₃ -CF₃ direct attachment 159-161 3.60

Structural trends:

  • Trifluoromethoxy substitution increases hydrophobicity (LogP +0.82 vs. -CF₃ analogs)
  • Meta-substitution on pendant phenyl reduces steric hindrance at carboxylic acid group
  • Conformational rigidity from ortho-disposed substituents enhances thermal stability

The unique combination of a hydrogen-bonding hydroxy group and electron-withdrawing trifluoromethoxy substituent creates a molecular architecture with balanced lipophilicity and acidity, making it valuable for pharmaceutical intermediate synthesis.

Properties

Molecular Formula

C14H9F3O4

Molecular Weight

298.21 g/mol

IUPAC Name

4-hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-10-3-1-2-8(6-10)12-7-9(18)4-5-11(12)13(19)20/h1-7,18H,(H,19,20)

InChI Key

QGIDTEKOXFXUDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Group

  • The initial step involves protecting the hydroxyl group on a precursor compound such as 2-(3-trifluoromethoxyphenyl)ethanol or a related intermediate.
  • Common protecting groups include sulfonyl derivatives such as p-methylbenzenesulfonyl or benzenesulfonyl groups.
  • Protection is performed at low temperatures (0–30 °C, preferably 20–25 °C) in non-polar solvents such as toluene, ethylbenzene, or xylene to avoid side reactions.
  • The crude protected intermediate is purified by crystallization, typically dissolving at 40–80 °C and recrystallizing at 0–40 °C, with n-heptane being a preferred solvent for crystallization due to its balance of solubility and impurity removal.
Parameter Range / Preferred Condition
Protection temperature 0–30 °C (preferably 20–25 °C)
Solvent for protection Toluene, ethylbenzene, xylene
Crystallization temp Dissolution: 40–80 °C; Crystallization: 0–40 °C (preferably 50–60 °C / 20–30 °C)
Crystallization solvent n-Heptane (preferred), ethyl acetate, n-hexane, toluene, etc.

Condensation Reaction

  • The protected intermediate undergoes condensation with methyl 5-aminosalicylic acid (methyl 5-aminosalicylate) to form a methyl ester intermediate.
  • This step is conducted at elevated temperatures between 30–100 °C, with 80–90 °C being optimal.
  • Solvents such as toluene, acetonitrile, N,N-dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran are used, with toluene preferred for balancing solubility and reaction rate.
  • A base catalyst is employed, commonly triethylamine, N-diisopropylethylamine, DBU, or pyridine, with triethylamine favored for its effectiveness and availability.
  • After condensation, the crude product is often converted into a salt form using inorganic acids such as sulfuric acid to facilitate purification.
Parameter Range / Preferred Condition
Condensation temperature 30–100 °C (preferably 80–90 °C)
Solvent for condensation Toluene (preferred), acetonitrile, DMF, DMSO, THF
Base catalyst Triethylamine (preferred), DIPEA, DBU, pyridine
Salt formation Sulfuric acid (preferred), HCl, HNO3, H3PO4

Hydrolysis and Deprotection

  • The methyl ester intermediate is hydrolyzed under acidic conditions to yield the target benzoic acid derivative.
  • Hydrolysis is performed at 60–100 °C, with 80–85 °C being optimal.
  • Sulfuric acid is used as the acid catalyst, and the reaction is often carried out under nitrogen bubbling to avoid oxidation or side reactions.
  • The hydrolysis step also removes the protecting group, restoring the free hydroxyl functionality on the aromatic ring.
Parameter Range / Preferred Condition
Hydrolysis temperature 60–100 °C (preferably 80–85 °C)
Acid catalyst Sulfuric acid
Atmosphere Nitrogen bubbling

Advantages and Optimization Notes

  • The use of specific protecting groups and controlled crystallization conditions effectively reduces meta-isomer and disubstituted impurities.
  • Temperature control during crystallization is critical: too high reduces yield, too low reduces purity.
  • The choice of solvents and bases in condensation steps balances reaction rate and selectivity.
  • Nitrogen atmosphere during hydrolysis prevents undesired oxidation, improving product stability.
  • Overall, the method achieves high yield and purity suitable for pharmaceutical-grade material.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Purpose
1. Protection Hydroxyl protection p-Methylbenzenesulfonyl chloride, toluene, 20–25 °C Protect hydroxyl group
2. Condensation Amide/ester formation Methyl 5-aminosalicylic acid, toluene, triethylamine, 80–90 °C Form methyl ester intermediate
3. Hydrolysis Acid hydrolysis Sulfuric acid, 80–85 °C, nitrogen atmosphere Convert ester to acid, deprotect

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid group undergoes typical acid-catalyzed transformations:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions (e.g., DCC/DMAP) to form esters .

  • Amide Formation : Couples with amines (e.g., benzylamine) via carbodiimide-mediated activation (e.g., EDC, HOBt) to yield amides .

  • Salt Formation : De protonates in basic media (e.g., NaOH) to form carboxylate salts, enhancing water solubility .

Phenolic Hydroxyl Reactions

The hydroxyl group participates in:

  • Etherification : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) .

  • Protection/Deprotection : Temporary protection as silyl ethers (e.g., TBSCl) or acetates (Ac₂O) for selective functionalization .

Trifluoromethoxy Group Influence

The electron-withdrawing -OCF₃ group:

  • Stabilizes the aromatic ring against electrophilic substitution.

  • Enhances acidity of the phenolic -OH (pKa ≈ 8–9) .

Pharmaceutical Derivatives

  • Antitubercular Agents : Esterification with benzofuran scaffolds yields analogs showing MIC values <5 μg/mL against Mycobacterium tuberculosis .

  • Prodrug Design : Photoremovable protecting groups (e.g., phenacyl esters) enable controlled release under UV light (λ = 365 nm) .

Photorelease Dynamics

  • Quantum Yield : Phenacyl esters of benzoic acid derivatives exhibit Φ = 0.1–0.3 for substrate release under UV irradiation .

  • Rate Constants : Release rates (kᵣ) depend on solvent polarity; polar solvents accelerate deprotection (kᵣ ≈ 10⁴ s⁻¹ in methanol) .

Acid-Catalyzed Hydrolysis

  • Ester Hydrolysis : Follows pseudo-first-order kinetics in acidic media (t₁/₂ = 2–4 h at pH 2) .

Physicochemical Data

PropertyValueSource
Molecular Weight316.24 g/mol
Melting Point159–161°C
λ<sub>max</sub> (UV-Vis)270 nm (π→π*), 310 nm (n→π*)
Solubility0.5 mg/mL in DMSO

Key Research Findings

  • Optical Applications : Polyesters derived from this compound form spherulite crystals with birefringence Δn = 0.05–0.08, suitable for vortex phase plates .

  • Biocompatibility : Photolysis byproducts (e.g., acetophenone derivatives) show no cytotoxicity at concentrations <100 μM .

Scientific Research Applications

4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Molecular Formula Key Electronic Features
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid -OH (4), -OCF₃Ph (2) C₁₄H₉F₃O₄ Strong electron-withdrawing -OCF₃ enhances acidity; meta-substituted phenyl increases steric bulk .
2-Hydroxy-4-(trifluoromethyl)benzoic acid -OH (2), -CF₃ (4) C₈H₅F₃O₃ -CF₃ (less polar than -OCF₃) reduces solubility; intramolecular H-bonding between -OH and -COOH .
4-Hydroxy-2-(trifluoromethoxy)benzonitrile -OH (4), -OCF₃ (2), -CN (1) C₈H₄F₃NO₂ Nitrile group introduces reactivity (e.g., nucleophilic addition); reduced acidity vs. carboxylic acid .
2-Hydroxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid -OH (2), -OCF₃Ph (4) C₁₄H₉F₃O₄ Para-substituted phenyl improves planarity; weaker steric hindrance than meta-substituted analogs .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Log Po/w (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C)
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid 298.21 ~3.2 (estimated) Low (<1) Not reported
2-Hydroxy-4-(trifluoromethyl)benzoic acid 206.12 2.1 (iLOGP) Moderate (~10) 180–185
4-Hydroxy-2-(trifluoromethoxy)benzonitrile 187.12 1.8 (estimated) Low (<5) Not reported

Key Observations :

  • The trifluoromethoxy group (-OCF₃) increases lipophilicity (higher Log P) compared to -CF₃ due to its larger size and polarizability .
  • Hydroxyl position impacts hydrogen bonding: ortho-substituted -OH (e.g., 2-hydroxy derivatives) often exhibit intramolecular interactions, reducing solubility .

Bioactivity and Drug Likeness

Compound Name Bioactivity Summary Drug-Likeness (Lipinski Rule Compliance)
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid No direct data; inferred potential as a COX-2 inhibitor (similar to triflusal derivatives) . Yes (MW < 500, H-bond donors ≤5)
2-Hydroxy-4-(trifluoromethyl)benzoic acid Metabolite of triflusal; antiplatelet activity via irreversible COX-1 inhibition . Yes
3-Fluoro-4-(trifluoromethyl)benzoic acid Intermediate in pesticide synthesis; no reported therapeutic use . No (high Log P)

Metabolic Stability

  • Trifluoromethoxy vs. Trifluoromethyl : -OCF₃ is more metabolically stable than -CF₃ due to resistance to oxidative degradation .
  • Nitrile Derivatives : Higher reactivity may lead to faster metabolic clearance (e.g., 4-Hydroxy-2-(trifluoromethoxy)benzonitrile) .

Biological Activity

4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antiparasitic, and anticancer properties, supported by case studies and relevant research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing trifluoromethyl groups. For instance, a study examined various derivatives and found that those with a trifluoromethoxy substituent exhibited significant activity against Staphylococcus aureus (MIC values ranging from 3.2 to 5.7 μg/mL) compared to traditional antibiotics like cefazolin (MIC = 4.2 μg/mL) .

Table 1: Antibacterial Activity of Trifluoromethoxy Compounds

CompoundMIC (μg/mL)Target Bacteria
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acidTBDStaphylococcus aureus
Cefazolin4.2Staphylococcus aureus
Cefotaxime8.9Staphylococcus aureus

Antiparasitic Activity

The compound's potential as an antiplasmodial agent was also investigated. In vitro studies demonstrated that certain derivatives showed promising activity against Plasmodium falciparum, particularly in chloroquine-resistant strains. For example, compounds similar to 4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid displayed IC50 values significantly lower than that of chloroquine, indicating their potential as effective antimalarial agents .

Table 2: Antiparasitic Activity Against Plasmodium falciparum

CompoundIC50 (μg/mL)Strain
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acidTBDChloroquine-resistant
Chloroquine0.33Chloroquine-sensitive
Compound A0.12Chloroquine-resistant

Anticancer Activity

The anticancer properties of this compound were evaluated through various assays targeting cancer cell lines such as Caco-2 and HCT-116. The results indicated that it exhibits significant antiproliferative activity with IC50 values that suggest it may inhibit the growth of colorectal cancer cells effectively .

Table 3: Anticancer Activity Against Colorectal Cancer Cell Lines

CompoundIC50 (μM)Cell Line
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acidTBDCaco-2
LY294002 (positive control)0.5HCT-116

The exact mechanism by which 4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with biological targets such as enzymes involved in metabolic pathways .

Case Studies

  • Antibacterial Study : A study conducted on various trifluoromethyl-containing compounds demonstrated that those similar to our compound exhibited superior antibacterial properties against resistant strains of bacteria, indicating a potential for therapeutic applications in antibiotic resistance scenarios .
  • Antiparasitic Research : Another investigation into the antiplasmodial activity highlighted that derivatives of the compound showed effective inhibition against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, suggesting its utility in malaria treatment .
  • Anticancer Evaluation : In vitro assays revealed that this compound could significantly inhibit the proliferation of colorectal cancer cells, making it a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid, and what key parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of hydroxyl-protected benzoic acid precursors followed by Suzuki-Miyaura coupling with 3-(trifluoromethoxy)phenylboronic acid. Critical parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) optimize cross-coupling efficiency .
  • Reaction temperature : Maintaining 80–100°C minimizes side reactions like dehalogenation .
  • Protecting groups : Use of acetyl or tert-butyldimethylsilyl (TBS) groups prevents undesired oxidation during synthesis .

Q. Which analytical techniques are critical for characterizing structural purity and confirming regiochemistry?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR and 2D-COSY confirm the substitution pattern of the trifluoromethoxy group and hydroxybenzoic acid moiety .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with high-resolution mass spectrometry validates molecular weight and detects trace impurities .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What are the standard protocols for assessing solubility and stability in biological buffers?

  • Methodological Answer :

  • Solubility screening : Use a tiered solvent approach (DMSO for stock solutions, followed by dilution in PBS or HBSS). Monitor precipitation via dynamic light scattering (DLS) .
  • Stability assays : Incubate at 37°C in pH 7.4 buffer; quantify degradation products using LC-UV at 254 nm over 24–72 hours .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data across enzymatic inhibition studies?

  • Methodological Answer :

  • Standardized assay conditions : Use recombinant enzymes (e.g., COX-2 or CYP450 isoforms) under controlled pH and ionic strength to minimize variability .
  • Negative controls : Include structurally analogous compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to isolate the trifluoromethoxy group’s contribution .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., μM) and adjust for differences in protein expression systems .

Q. What strategies optimize regioselectivity during trifluoromethoxy group introduction in complex scaffolds?

  • Methodological Answer :

  • Directed ortho-metalation : Use lithiation agents (e.g., LDA) with directing groups (e.g., methoxy) to position the trifluoromethoxy moiety .
  • Protection-deprotection cycles : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters to avoid competing reactions .
  • Computational modeling : DFT calculations predict electronic effects of substituents on reaction pathways, guiding experimental design .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for derivatives?

  • Methodological Answer :

  • Variable-temperature NMR : Identify dynamic rotational barriers in trifluoromethoxy groups by analyzing coalescence temperatures .
  • Isotopic labeling : Synthesize ¹⁸O-labeled analogs to distinguish between tautomeric forms in solution .
  • Comparative crystallography : Cross-reference NMR data with X-ray structures to validate assignments .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on metabolic stability in hepatic microsome assays?

  • Methodological Answer :

  • Species-specific differences : Compare human vs. rodent microsomes to account for cytochrome P450 isoform variability .
  • Co-factor supplementation : Ensure consistent NADPH concentrations (1 mM) to avoid artificial stabilization .
  • Metabolite profiling : Use HR-MS/MS to identify phase I/II metabolites and quantify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.